molecular formula C25H21FN6O2 B2670992 7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540504-39-0

7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Numéro de catalogue: B2670992
Numéro CAS: 540504-39-0
Poids moléculaire: 456.481
Clé InChI: WVMFWDXWZOWCFD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, characterized by a fused triazole-pyrimidine core. Its structure features a 4-fluorophenyl group at position 7, a pyridin-3-yl substituent at position 2, a methyl group at position 5, and a 2-methoxyphenyl carboxamide moiety at position 4. Structurally analogous compounds often differ in substituent patterns, which influence solubility, stability, and biological interactions .

Propriétés

IUPAC Name

7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN6O2/c1-15-21(24(33)29-19-7-3-4-8-20(19)34-2)22(16-9-11-18(26)12-10-16)32-25(28-15)30-23(31-32)17-6-5-13-27-14-17/h3-14,22H,1-2H3,(H,29,33)(H,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMFWDXWZOWCFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CN=CC=C3)N1)C4=CC=C(C=C4)F)C(=O)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related triazolopyrimidine derivatives, focusing on substituent effects, synthetic yields, and reported biological activities.

Structural and Substituent Variations

Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Biological Activity (if reported) References
Target Compound 7-(4-Fluorophenyl), 2-(Pyridin-3-yl), N-(2-Methoxyphenyl) C₂₇H₂₂FN₅O₂ 479.50 Not reported Not reported Not specified -
7-[4-(Difluoromethoxy)-3-methoxyphenyl]-N-(2-methoxyphenyl)-5-methyl analog 7-(Difluoromethoxy-3-methoxyphenyl), N-(2-Methoxyphenyl) C₂₆H₂₄F₂N₅O₄ 516.50 Not reported Not reported Not specified
7-(2-Methoxyphenyl)-N-(4-Methoxyphenyl)-2-(2-thienyl) analog 7-(2-Methoxyphenyl), 2-(Thienyl), N-(4-Methoxyphenyl) C₂₅H₂₃N₅O₃S 473.55 Not reported Not reported Not specified
5-(4-Fluorophenyl)-N-(4-Methoxyphenethyl)-[1,2,4]Triazolo[1,5-a]Pyrimidin-7-amine (Compound 13) 5-(4-Fluorophenyl), N-(4-Methoxyphenethyl) C₂₁H₂₀FN₅O 389.42 Not reported Not reported Anti-tubercular (in vitro)
2-Amino-N-(4-Nitrophenyl)-7-(3,4,5-Trimethoxyphenyl) analog (Compound 5j) 7-(3,4,5-Trimethoxyphenyl), N-(4-Nitrophenyl) C₂₃H₂₁N₅O₅ 453.45 319.9–320.8 43 Not specified

Key Observations

Substituent Position and Bioactivity: The 4-fluorophenyl group at position 7 (target compound) is associated with enhanced metabolic stability compared to non-halogenated analogs . The pyridin-3-yl group at position 2 may improve binding affinity to kinase targets, as seen in related triazolopyrimidines . Carboxamide substituents (e.g., 2-methoxyphenyl vs. 4-nitrophenyl) significantly alter solubility; electron-withdrawing groups (e.g., nitro in 5j) reduce solubility compared to electron-donating methoxy groups .

Synthetic Efficiency :

  • Yields for triazolopyrimidine carboxamides vary widely (43–56% in ), influenced by steric hindrance from bulky substituents (e.g., 3,4,5-trimethoxyphenyl in 5j–5n) .
  • The target compound’s synthesis likely requires optimized coupling conditions due to the pyridin-3-yl group, which may increase reaction complexity .

Biological Relevance :

  • Anti-tubercular activity was reported for Compound 13 (IC₅₀ = 1.2 µM), suggesting that 4-fluorophenyl and methoxyalkylamine substituents are critical for targeting Mycobacterium tuberculosis .
  • Thienyl-substituted analogs () exhibit antibacterial properties, though the target compound’s pyridinyl group may shift activity toward eukaryotic targets .

Q & A

Q. What are efficient synthetic routes for this compound, and how can reaction yields be optimized?

Methodological Answer: The synthesis of triazolo[1,5-a]pyrimidine derivatives typically involves cyclization reactions. For example, Ghaffari Khaligh et al. (2020) developed a protocol using an additive (e.g., p-toluenesulfonic acid) to enhance the cyclization of precursor amines and carbonyl compounds, achieving yields >80% . Similarly, Repich et al. (2023) utilized a microwave-assisted method for triazolo-pyrimidine core formation, reducing reaction times from hours to minutes . Key optimization steps include:

  • Catalyst selection : Acidic additives improve cyclization efficiency.
  • Temperature control : Microwave irradiation (100–120°C) minimizes side reactions.
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) isolates the product .

Q. What spectroscopic and crystallographic techniques are critical for structural confirmation?

Methodological Answer:

  • X-ray crystallography : Evidence from He et al. (2008) highlights the use of single-crystal XRD to resolve the pyrimidine ring conformation and fluorophenyl substituent orientation, confirming dihedral angles (e.g., 12.3° between fluorophenyl and pyrimidine planes) .
  • NMR spectroscopy : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR are essential for verifying substituent positions. For instance, the methoxyphenyl group shows a singlet at δ 3.8 ppm (OCH3_3), while 19F^{19}\text{F}-NMR detects fluorophenyl signals at -115 ppm .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 485.1742) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Enzyme inhibition : For kinase or protease targets, use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) with IC50_{50} determination .
  • Antimicrobial activity : Follow CLSI guidelines for MIC testing against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with doxorubicin as a positive control .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up?

Methodological Answer: Adopt a response surface methodology (RSM) to model variables:

  • Factors : Catalyst loading (0.5–2.0 mol%), temperature (80–140°C), and solvent polarity (DMF vs. THF).
  • Response : Reaction yield and purity.
    Evidence from flow-chemistry studies (e.g., Omura-Sharma-Swern oxidation) demonstrates that DoE reduces optimization iterations by 50% . Use software like Minitab® to generate a Central Composite Design (CCD) and validate predictions with HPLC .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies in IC50_{50} values (e.g., kinase inhibition vs. cytotoxicity) may arise from:

  • Assay conditions : Variances in ATP concentrations (1–10 µM) or serum content (e.g., 5% vs. 10% FBS) .
  • Compound stability : Perform stability studies (HPLC monitoring) under physiological pH (7.4) and temperature (37°C) .
  • Metabolite interference : Use LC-MS to identify degradation products (e.g., hydrolyzed carboxamide) .

Q. What computational strategies predict binding modes and structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina® to model interactions with target proteins (e.g., EGFR kinase). Pyridin-3-yl and fluorophenyl groups often occupy hydrophobic pockets, while the carboxamide forms hydrogen bonds .
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors. For triazolo-pyrimidines, electronegative substituents (e.g., fluorine) correlate with enhanced permeability .

Q. How to evaluate synergistic effects with other therapeutic agents?

Methodological Answer:

  • Combination index (CI) : Use the Chou-Talalay method to quantify synergy (CI < 1) in cell viability assays. For example, co-administer with cisplatin and measure apoptosis via Annexin V/PI staining .
  • Mechanistic studies : Transcriptomics (RNA-seq) identifies pathways upregulated in synergy (e.g., p53 signaling) .

Q. What strategies ensure stability in physiological environments?

Methodological Answer:

  • Degradation profiling : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) for 24 hours. Monitor degradation via UPLC-MS .
  • Formulation : Encapsulate in PEGylated liposomes to enhance half-life. Dynamic Light Scattering (DLS) confirms nanoparticle size (100–200 nm) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.